molecular formula C19H24N4 B11287536 N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11287536
M. Wt: 308.4 g/mol
InChI Key: KOPWJXBMDQLSPE-UHFFFAOYSA-N
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Description

N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with a hexyl group at the nitrogen atom, a methyl group at the 5-position, and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone in the presence of an acid catalyst to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for further investigation in drug discovery.

Medicine

In medicine, this compound is being studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to selectively inhibit specific enzymes and receptors is of particular interest in the development of targeted therapies.

Industry

Industrially, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, as a kinase inhibitor, it prevents the phosphorylation of key proteins involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one
  • 3-{7-hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
  • 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Uniqueness

N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the hexyl group at the nitrogen atom, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other similar compounds and may contribute to its enhanced potency and selectivity in various applications.

Properties

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H24N4/c1-3-4-5-9-12-20-18-13-15(2)22-19-17(14-21-23(18)19)16-10-7-6-8-11-16/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3

InChI Key

KOPWJXBMDQLSPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C

Origin of Product

United States

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